![molecular formula C16H12N2O B14300396 6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 112548-39-7](/img/structure/B14300396.png)
6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclohexa-2,4-dien-1-one core with an isoquinolin-4-ylamino substituent, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one can be achieved through several synthetic routes. One common method involves the reaction of arynes with 4,5-disubstituted oxazoles via a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes . This transition-metal-free method is efficient and can be scaled up for industrial production.
Chemical Reactions Analysis
6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where different substituents replace the existing groups on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as quinomethanes . These compounds share structural similarities but differ in their specific substituents and chemical properties. The uniqueness of this compound lies in its isoquinolin-4-ylamino substituent, which imparts distinct chemical and biological characteristics.
Properties
CAS No. |
112548-39-7 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-(isoquinolin-4-yliminomethyl)phenol |
InChI |
InChI=1S/C16H12N2O/c19-16-8-4-2-6-13(16)10-18-15-11-17-9-12-5-1-3-7-14(12)15/h1-11,19H |
InChI Key |
MTUXYSNQOLLYPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2N=CC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)
![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)
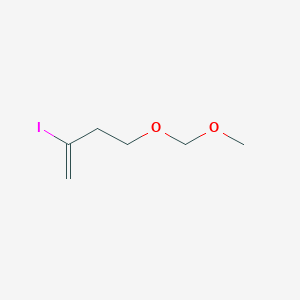

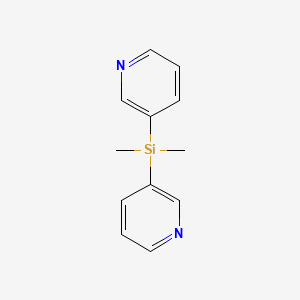
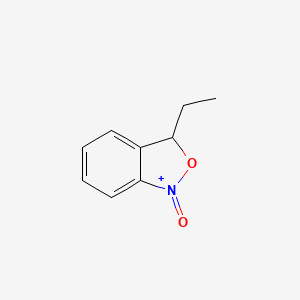
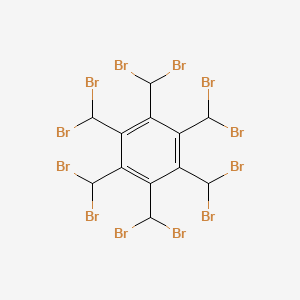
![2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-](/img/structure/B14300368.png)
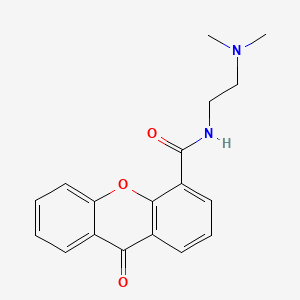

![5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14300383.png)
![Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14300388.png)
